1,4-Di(9H-carbazol-9-yl)benzene
Overview
Description
1,4-Di(9H-carbazol-9-yl)benzene is a chemical compound with the molecular formula C30H20N2 . It is also known by other names such as 9-(4-carbazol-9-ylphenyl)carbazole and 1,4-bis(N-carbazolyl)benzene . This compound is particularly attractive due to its important photochemical and thermal stability and good hole-transport ability .
Synthesis Analysis
Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N-position and then covalently linked with other monomers . A novel monomer with EDOT as the end units and 3,6-linked N-ethyl-carbazole (NEtCz) as the inner unit spaced by vinylene has been designed and synthesized by Horner-Wadsworth-Emmons reaction .Molecular Structure Analysis
The molecular structure of 1,4-Di(9H-carbazol-9-yl)benzene is non-planar due to steric repulsion of hydrogen atoms and takes a curved conformation with angles 45.5°–55.9° between the carbazole and aryl substituents planes .Chemical Reactions Analysis
Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . The electropolymerization parameters of carbazole and chemical polymerization of carbazole derivatives have been studied .Physical And Chemical Properties Analysis
1,4-Di(9H-carbazol-9-yl)benzene has a molecular weight of 408.5 g/mol . It has a high glass transition temperature between 148 and 165 °C . The compound has a high triplet energy (E T = 2.91 eV) and a very deep highest occupied molecular orbital (HOMO) level .Scientific Research Applications
Electrochromic Properties
- Copolymers with Carbazole: Compounds including 1,4-bis[(3,6-di(thiophen-3-yl)-9H-carbazol-9-yl)methyl]benzene were synthesized and their electrochromic properties investigated. These compounds exhibited significant switching ability, as measured by percent transmittance at their maximum contrast point, suggesting potential applications in electrochromic devices (Aydın & Kaya, 2013).
Photoelectric Performances
- Star-Burst Carbazol Derivatives: Derivatives of 1,4-Di(9H-carbazol-9-yl)benzene, such as 1-[(4′-N,N-diphenylamino) phenyl]-3,5-di[4-(9H′-carbazol-9′-yl)phenyl]benzene, displayed blue fluorescence and could act as effective hole transport materials, indicating potential in organic electronics (Gao Xi-cun, 2010).
Organic Light-Emitting Diodes (OLEDs)
- Exciplex Systems for OLEDs: The use of 1,3-di(9H-carbazol-9-yl)benzene as an electron donor in highly efficient exciplex systems for OLEDs demonstrated a significant external quantum efficiency, showcasing its utility in light-emitting applications (Li, Nomura, Miyazaki, & Adachi, 2014).
Phosphorescent OLEDs
- Solution-Processed Phosphorescent OLEDs: Compounds like 1,4-bis(5-(9-(2-ethylhexyl)-9H-carbazol-3-yl)-1,3,4-oxadiazol-2-yl)benzene were synthesized and used in phosphorescent OLEDs, demonstrating different host molecular structures significantly affect OLED performance (Liu et al., 2018).
Hole Transporting Materials
- Novel Polyimides as Hole Transporting Materials: Novel redox-active polyimides bearing carbazole units derived from 1,4-Di(9H-carbazol-9-yl)benzene were synthesized, offering potential as hole transporting materials in OLEDs due to their high HOMO levels and stable electrochemical properties (Iqbal et al., 2016).
Schiff Bases for Organic LEDs
- Carbazole Schiff Bases: Schiff bases synthesized from carbazole derivatives showed potential as an active emissive layer in organic LEDs due to their complex photoluminescence properties (Çiçek et al., 2018).
Phosphorescent Properties
- Phosphorescence in Organic Molecules: The phosphorescent properties of 1,4-di(9H-carbazol-9-yl)benzene and its halogen-substituted derivatives were investigated, highlighting their potential in organic phosphorescent materials (Sun et al., 2021).
Electrochromic Devices
- Electrochromic Material for Devices: Poly(1,3-bis(9H-carbazol-9-yl)benzene) demonstrated high optical contrast and rapid color switching, making it suitable for use in electrochromic devices (Xu et al., 2012).
Future Directions
Carbazole-based compounds have been increasingly studied due to their emerging applicability in organic light-emitting diodes (OLEDs) . The development of fluorogens with deep-red emission is one of the hottest topics of investigation in the field of bio/chemosensors and bioimaging . The characterized electrochromic properties depicted that the as-prepared polycarbazoles had a satisfactory application prospect as an electrode for the electrochromic devices .
properties
IUPAC Name |
9-(4-carbazol-9-ylphenyl)carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2/c1-5-13-27-23(9-1)24-10-2-6-14-28(24)31(27)21-17-19-22(20-18-21)32-29-15-7-3-11-25(29)26-12-4-8-16-30(26)32/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMQTZDVSUPPCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Di(9H-carbazol-9-yl)benzene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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